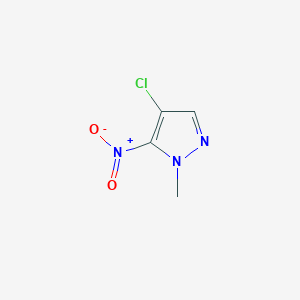

4-chloro-1-methyl-5-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4ClN3O2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole typically involves the following steps:

Nitration: The nitration of 1-methylpyrazole to introduce the nitro group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nitration of Pyrazole Derivatives

Nitration introduces the nitro group at specific positions. For example, pyrazole derivatives can undergo nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) . This method was applied to synthesize similar nitropyrazoles, with yields ranging from 54% to 73% under controlled conditions (e.g., 0–27°C for 6 hours) .

| Reaction Conditions | Yield | Key Steps |

|---|---|---|

| HNO₃ (fuming) + H₂SO₄, 0–27°C | 54%–73% | Slow addition of HNO₃ to pyrazole in H₂SO₄, stirring at room temperature, quenching with ice . |

Substitution Reactions

The chlorine atom can be replaced via diazotization or nucleophilic aromatic substitution . For instance, treatment with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) followed by a coupling agent (e.g., ethyl acetate) yields products like 3-chloro-1-methyl-4-nitro-1H-pyrazole .

| Reagents | Steps |

|---|---|

| HCl + NaNO₂, 0–20°C | Formation of diazonium salt, followed by extraction and purification via column chromatography . |

Reduction of Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using catalytic hydrogenation or metallic reductions (e.g., Fe/HCl). This reaction is critical for generating amine derivatives, which may exhibit pharmacological activity .

Chlorine Substitution

The chlorine atom at position 4 is susceptible to substitution. For example, hydroxide ions or other nucleophiles (e.g., alkoxide) can replace Cl under basic conditions, forming hydroxy or alkoxy derivatives.

Isomerization and Rearrangement

Nitropyrazoles like 4-chloro-1-methyl-5-nitro-1H-pyrazole may undergo isomerization depending on the nitro group’s position. For example, N-nitropyrazole can rearrange to 4-nitropyrazole in acidic conditions (e.g., H₂SO₄) . This suggests that positional isomerism may occur under specific conditions, though the current compound’s nitro group at position 5 may stabilize against such rearrangements.

Analytical Characterization

Key techniques for verifying the compound’s structure include:

Applications De Recherche Scientifique

Chemical Synthesis

4-Chloro-1-methyl-5-nitro-1H-pyrazole serves as a crucial intermediate in the synthesis of various pyrazole derivatives. These derivatives are important due to their diverse biological activities and applications in pharmaceuticals. The compound's structure allows for modifications that enhance its pharmacological properties.

| Synthesis Pathway | Description |

|---|---|

| Intermediate Formation | Used to synthesize more complex pyrazole derivatives with enhanced biological activity. |

| Reaction with Other Reagents | Engages in reactions with various reagents to form new compounds with potential therapeutic applications. |

Biological Activities

Research has shown that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have demonstrated effectiveness against various bacterial and fungal strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Several studies indicate that pyrazole derivatives can reduce inflammation, suggesting potential use in treating inflammatory diseases.

- Antitumor Effects : Some derivatives exhibit cytotoxic effects on cancer cells, indicating their potential as anticancer agents.

Case Study: Antitumor Activity

A study evaluated the anticancer properties of several pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against specific cancer cell lines, supporting further research into its potential as an anticancer drug .

Agricultural Applications

In agriculture, this compound has been explored for its pesticidal properties. Its derivatives are being investigated for use as herbicides and insecticides due to their effectiveness in controlling pest populations while being less harmful to beneficial organisms.

| Agricultural Application | Details |

|---|---|

| Herbicides | Effective against a wide range of weeds with minimal impact on crop yield. |

| Insecticides | Target specific pests while reducing environmental impact compared to traditional pesticides. |

Case Study: Herbicidal Activity

Research conducted on the efficacy of pyrazole derivatives revealed that certain formulations could effectively induce abscission in citrus plants, thus controlling unwanted plant growth . This highlights the compound's potential utility in crop management strategies.

Mécanisme D'action

The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-chloro-1-methyl-4-nitroimidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

3,5-dichloro-1-methyl-4-nitropyrazole: Contains an additional chlorine atom at the 3-position.

Uniqueness

4-chloro-1-methyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Chloro-1-methyl-5-nitro-1H-pyrazole (CAS No. 84547-95-5) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a nitro group and a chloro substituent on the pyrazole ring, contributing to its reactivity and biological properties. The molecular formula is C4H4ClN3O2, and it exhibits characteristics typical of pyrazole derivatives, including potential antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. In particular, modifications in the pyrazole structure enhance these activities, suggesting that this compound could be effective against resistant strains .

Anticancer Properties

The anticancer potential of pyrazole compounds is well-documented. Studies have demonstrated that derivatives can inhibit the growth of several cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. This compound may exhibit similar properties, warranting further investigation into its specific effects on cancer cell lines .

Anti-inflammatory Effects

Pyrazoles are recognized for their anti-inflammatory activities. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the nitro group in this compound may enhance its anti-inflammatory potential by modulating inflammatory pathways .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, studies suggest that it may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

- Modulation of Lipid Signaling : Research indicates that pyrazoles can influence lipid signaling pathways, which are crucial in regulating inflammation and cell death .

Table: Summary of Biological Activities

Experimental Evidence

In a study examining the effects of similar pyrazole derivatives, researchers found that treatment with these compounds resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating an anti-inflammatory effect . Another study highlighted the compound's potential as an anticancer agent through cell cycle arrest mechanisms in various cancer cell lines .

Propriétés

IUPAC Name |

4-chloro-1-methyl-5-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOUKVDJCHFJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.